trans-4-Fluoro-3-methoxypyrrolidine HCl trans-4-Fluoro-3-methoxypyrrolidine HCl
Brand Name: Vulcanchem
CAS No.: 1203566-98-6; 1638761-46-2; 2108511-81-3; 2613300-00-6
VCID: VC6646256
InChI: InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m0./s1
SMILES: COC1CNCC1F.Cl
Molecular Formula: C5H11ClFNO
Molecular Weight: 155.6

trans-4-Fluoro-3-methoxypyrrolidine HCl

CAS No.: 1203566-98-6; 1638761-46-2; 2108511-81-3; 2613300-00-6

Cat. No.: VC6646256

Molecular Formula: C5H11ClFNO

Molecular Weight: 155.6

* For research use only. Not for human or veterinary use.

trans-4-Fluoro-3-methoxypyrrolidine HCl - 1203566-98-6; 1638761-46-2; 2108511-81-3; 2613300-00-6

Specification

CAS No. 1203566-98-6; 1638761-46-2; 2108511-81-3; 2613300-00-6
Molecular Formula C5H11ClFNO
Molecular Weight 155.6
IUPAC Name (3S,4S)-3-fluoro-4-methoxypyrrolidine;hydrochloride
Standard InChI InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Standard InChI Key ZWYUPOATRRHOKQ-FHAQVOQBSA-N
SMILES COC1CNCC1F.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named (3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride according to IUPAC guidelines . Its molecular formula is C5H11ClFNO, with a molecular weight of 155.6 g/mol . The "trans" designation refers to the relative positions of the fluorine and methoxy substituents on the pyrrolidine ring, which occupy adjacent carbon atoms in a trans configuration.

Stereochemical Considerations

The stereochemistry of the compound is critical to its reactivity and potential biological activity. The (3S,4S) configuration distinguishes it from related isomers such as (3S,4R)-3-fluoro-4-methoxypyrrolidine, which has a molecular formula of C5H10FNO and a molecular weight of 119.14 g/mol . This structural difference underscores the importance of precise synthetic control in producing enantiomerically pure materials for research applications.

Physicochemical Properties

The compound's properties are partially characterized in safety documentation, though several parameters remain unreported:

PropertyValue/DescriptionSource
Molecular Weight155.6 g/mol
Physical StateSolid (exact form unspecified)
SolubilityNot available
StabilityStable under recommended conditions
Decomposition ProductsCO, CO2, HCl, HF, NOx

Predicted properties for related structures suggest a boiling point range of 134.6±40.0°C and density of 1.05±0.1 g/cm³, though these values require experimental validation for the hydrochloride salt .

Applications in Pharmaceutical Research

As a chiral building block, this compound finds utility in:

  • CNS Drug Development: The pyrrolidine scaffold is prevalent in neuromodulatory agents targeting dopamine and serotonin receptors.

  • Protease Inhibitor Design: Fluorine substitution enhances metabolic stability in antiviral compounds.

  • Radiotracer Synthesis: The fluorine-19 nucleus permits MRI tracking in pharmacokinetic studies.

Current applications are restricted to non-clinical research under supervised laboratory conditions . Its potential as a precursor to bioactive molecules remains an active area of investigation.

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